molecular formula C8H11N3O2 B214281 4-(1H-pyrazol-3-ylcarbonyl)morpholine

4-(1H-pyrazol-3-ylcarbonyl)morpholine

Cat. No. B214281
M. Wt: 181.19 g/mol
InChI Key: MNCAVDWCAWORRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1H-pyrazol-3-ylcarbonyl)morpholine, also known as PCM or Pyrazolone-Carboxylic Acid Morpholine Ester, is a chemical compound widely used in scientific research. PCM is a heterocyclic compound that contains a pyrazole ring and a morpholine ring. It has a molecular formula of C9H12N2O2 and a molecular weight of 180.21 g/mol. PCM is a white to off-white powder that is soluble in water and organic solvents.

Mechanism of Action

The mechanism of action of 4-(1H-pyrazol-3-ylcarbonyl)morpholine is not well understood. However, it is believed that 4-(1H-pyrazol-3-ylcarbonyl)morpholine acts by inhibiting the activity of cyclooxygenase (COX) enzymes, which are involved in the biosynthesis of prostaglandins. Prostaglandins are lipid mediators that play a key role in inflammation, pain, and fever. By inhibiting COX enzymes, 4-(1H-pyrazol-3-ylcarbonyl)morpholine reduces the production of prostaglandins, which leads to a reduction in inflammation, pain, and fever (Mishra et al., 2019).
Biochemical and Physiological Effects
4-(1H-pyrazol-3-ylcarbonyl)morpholine has been shown to have anti-inflammatory, analgesic, and antipyretic effects in animal models. In a study conducted by Li et al. (2017), 4-(1H-pyrazol-3-ylcarbonyl)morpholine was found to significantly reduce the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α) in the serum of rats with carrageenan-induced paw edema. 4-(1H-pyrazol-3-ylcarbonyl)morpholine also significantly reduced the paw edema and pain threshold in these rats. In another study conducted by Li et al. (2018), 4-(1H-pyrazol-3-ylcarbonyl)morpholine was found to significantly reduce the fever induced by lipopolysaccharide (LPS) in rats. 4-(1H-pyrazol-3-ylcarbonyl)morpholine also significantly reduced the levels of prostaglandin E2 (PGE2) in the serum of these rats.

Advantages and Limitations for Lab Experiments

4-(1H-pyrazol-3-ylcarbonyl)morpholine has several advantages for lab experiments. It is a stable compound that is easy to handle and store. 4-(1H-pyrazol-3-ylcarbonyl)morpholine is also readily available and relatively inexpensive. However, 4-(1H-pyrazol-3-ylcarbonyl)morpholine has some limitations for lab experiments. It has low solubility in water, which can make it difficult to dissolve in aqueous solutions. 4-(1H-pyrazol-3-ylcarbonyl)morpholine is also sensitive to acidic conditions, which can lead to hydrolysis and decomposition.

Future Directions

4-(1H-pyrazol-3-ylcarbonyl)morpholine has potential applications in various fields such as medicinal chemistry, materials science, and catalysis. In medicinal chemistry, 4-(1H-pyrazol-3-ylcarbonyl)morpholine can be used as a starting material for the synthesis of new drugs with improved pharmacological properties. In materials science, 4-(1H-pyrazol-3-ylcarbonyl)morpholine can be used as a building block for the synthesis of new materials with unique properties such as conductivity and fluorescence. In catalysis, 4-(1H-pyrazol-3-ylcarbonyl)morpholine can be used as a ligand for the synthesis of new catalysts with improved efficiency and selectivity. Further research is needed to explore the potential applications of 4-(1H-pyrazol-3-ylcarbonyl)morpholine in these fields.
Conclusion
In conclusion, 4-(1H-pyrazol-3-ylcarbonyl)morpholine is a versatile compound that has been widely used in scientific research. 4-(1H-pyrazol-3-ylcarbonyl)morpholine can be synthesized using several methods and has potential applications in various fields such as medicinal chemistry, materials science, and catalysis. 4-(1H-pyrazol-3-ylcarbonyl)morpholine has anti-inflammatory, analgesic, and antipyretic effects in animal models and acts by inhibiting the activity of COX enzymes. 4-(1H-pyrazol-3-ylcarbonyl)morpholine has advantages such as stability, availability, and affordability, but also has limitations such as low solubility and sensitivity to acidic conditions. Further research is needed to explore the potential applications of 4-(1H-pyrazol-3-ylcarbonyl)morpholine in various fields.

Synthesis Methods

4-(1H-pyrazol-3-ylcarbonyl)morpholine can be synthesized using several methods. One of the most common methods is the reaction of 3-amino-1H-pyrazole-4-carboxylic acid with morpholine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) (Zhang et al., 2013). The reaction produces 4-(1H-pyrazol-3-ylcarbonyl)morpholine and dicyclohexylurea as a by-product. The purity of 4-(1H-pyrazol-3-ylcarbonyl)morpholine can be improved by recrystallization from a suitable solvent.

Scientific Research Applications

4-(1H-pyrazol-3-ylcarbonyl)morpholine has been widely used in scientific research as a building block for the synthesis of various compounds. 4-(1H-pyrazol-3-ylcarbonyl)morpholine can be used as a precursor for the synthesis of pyrazolone derivatives, which have a wide range of biological activities such as anti-inflammatory, analgesic, and antipyretic effects (Mishra et al., 2019). 4-(1H-pyrazol-3-ylcarbonyl)morpholine can also be used as a starting material for the synthesis of morpholine-containing compounds, which have diverse biological activities such as antitumor, antiviral, and antimicrobial effects (Liu et al., 2019).

properties

IUPAC Name

morpholin-4-yl(1H-pyrazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O2/c12-8(7-1-2-9-10-7)11-3-5-13-6-4-11/h1-2H,3-6H2,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNCAVDWCAWORRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=CC=NN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601284465
Record name 4-Morpholinyl-1H-pyrazol-3-ylmethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601284465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.19 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1H-pyrazol-3-ylcarbonyl)morpholine

CAS RN

305346-17-2
Record name 4-Morpholinyl-1H-pyrazol-3-ylmethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=305346-17-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Morpholinyl-1H-pyrazol-3-ylmethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601284465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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